molecular formula C5H12N2O B13061557 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-

Cat. No.: B13061557
M. Wt: 116.16 g/mol
InChI Key: GUCHNZPHITVHJH-RFZPGFLSSA-N
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Description

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is a chiral compound with the molecular formula C5H12N2O. It is a derivative of pyrrolidine, featuring a methoxy group at the 4-position and an amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions.

    Amination: The amine group at the 3-position is introduced via reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Pyrrolidinamine, 4-methoxy-, (3S,4S)-: This is the enantiomer of the compound and may exhibit different biological activities.

    4-Methoxypyrrolidine: Lacks the amine group at the 3-position, leading to different chemical properties.

    3-Aminopyrrolidine: Lacks the methoxy group at the 4-position, resulting in distinct reactivity.

Uniqueness

3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and amine groups in specific positions allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

(3R,4R)-4-methoxypyrrolidin-3-amine

InChI

InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

GUCHNZPHITVHJH-RFZPGFLSSA-N

Isomeric SMILES

CO[C@@H]1CNC[C@H]1N

Canonical SMILES

COC1CNCC1N

Origin of Product

United States

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